molecular formula C11H11BrN2O2 B13665871 Ethyl 3-bromo-1-methyl-1H-indazole-6-carboxylate

Ethyl 3-bromo-1-methyl-1H-indazole-6-carboxylate

Cat. No.: B13665871
M. Wt: 283.12 g/mol
InChI Key: IZIDOKBOVNDXIW-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-1-methyl-1H-indazole-6-carboxylate is a synthetic organic compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring This particular compound is characterized by the presence of a bromine atom at the 3-position, a methyl group at the 1-position, and an ethyl ester group at the 6-position of the indazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-bromo-1-methyl-1H-indazole-6-carboxylate typically involves the following steps:

    Bromination: The starting material, 1-methylindazole, undergoes bromination at the 3-position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride.

    Esterification: The brominated intermediate is then subjected to esterification with ethyl chloroformate in the presence of a base such as triethylamine to form the ethyl ester derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-1-methyl-1H-indazole-6-carboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom at the 3-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: The methyl group at the 1-position can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethylformamide, DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline medium.

Major Products Formed

    Nucleophilic Substitution: Formation of 3-substituted indazole derivatives.

    Reduction: Formation of 1-methyl-1H-indazole-6-carboxylic acid.

    Oxidation: Formation of 1-carboxy-1H-indazole-6-carboxylate.

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-1-methyl-1H-indazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and ester group contribute to its binding affinity and selectivity towards certain enzymes or receptors. For instance, it may inhibit specific kinases or interact with DNA, leading to antiproliferative effects in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-methyl-1H-indazole-6-carboxylate: Lacks the bromine atom at the 3-position.

    3-Bromo-1-methyl-1H-indazole-6-carboxylic acid: Contains a carboxylic acid group instead of an ethyl ester.

    1-Methyl-1H-indazole-6-carboxylate: Lacks both the bromine atom and the ester group.

Uniqueness

Ethyl 3-bromo-1-methyl-1H-indazole-6-carboxylate is unique due to the presence of both the bromine atom and the ethyl ester group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile intermediate in synthetic chemistry and as a bioactive compound in medicinal research .

Properties

IUPAC Name

ethyl 3-bromo-1-methylindazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O2/c1-3-16-11(15)7-4-5-8-9(6-7)14(2)13-10(8)12/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZIDOKBOVNDXIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)C(=NN2C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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